![molecular formula C23H30N4O4 B2848805 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide CAS No. 903258-89-9](/img/structure/B2848805.png)
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide
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Description
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C23H30N4O4 and its molecular weight is 426.517. The purity is usually 95%.
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Scientific Research Applications
1. Role in Orexin Receptor Antagonism and Sleep Modulation
Research indicates that orexin peptides, produced by lateral hypothalamic neurons, are vital in maintaining wakefulness by activating orexin-1 and orexin-2 receptors. A study using selective antagonists for these receptors found that blocking the orexin-2 receptor significantly increased both nonrapid eye movement and rapid eye movement sleep time. The results suggest that orexin-2 receptor blockade is sufficient for sleep initiation and prolongation, potentially linked to the deactivation of the histaminergic system. Additionally, simultaneous inhibition of the orexin-1 receptor might attenuate the sleep-promoting effects mediated by selective orexin-2 receptor blockade, possibly correlated with dopaminergic neurotransmission (Dugovic et al., 2009).
2. Development of Tetrahydroisoquinolinones with Pharmacological Interest
Another study focused on synthesizing new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones, incorporating pharmacologically interesting fragments and various pharmacophoric substituents. The synthesized compounds showed promise in terms of their potential pharmacological applications (Kandinska et al., 2006).
3. Anti-tuberculosis Activity
The synthesis and study of N -(furan-2-yl-methyl)- N -(phenyl(quinolin-3-yl)methyl) acetamide derivatives were carried out, with the aim to assess their potential anti-tuberculosis activities. Structural characterization and computational studies complemented these investigations (Bai et al., 2011).
4. Pro-Drug System for Anticancer Drugs
Research into the development of 5-substituted isoquinolin-1-ones as potential pro-drugs for anticancer treatment was conducted. These compounds are designed to release parent drugs specifically in hypoxic solid tumors, showing potential applications as targeted cancer therapy agents (Berry et al., 1997).
properties
IUPAC Name |
N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N-(2-morpholin-4-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O4/c28-22(24-8-10-26-11-14-30-15-12-26)23(29)25-16-20(21-6-3-13-31-21)27-9-7-18-4-1-2-5-19(18)17-27/h1-6,13,20H,7-12,14-17H2,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDXTLYFNNCJBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NCCN3CCOCC3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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